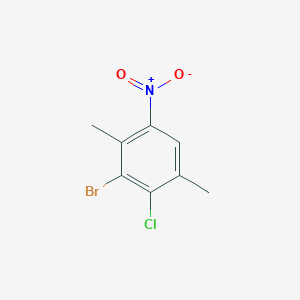
3-Bromo-2-chloro-1,4-dimethyl-5-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-chloro-1,4-dimethyl-5-nitrobenzene is an aromatic compound with a benzene ring substituted by bromine, chlorine, two methyl groups, and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-1,4-dimethyl-5-nitrobenzene typically involves multiple steps of electrophilic aromatic substitution reactions. The general synthetic route includes:
Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: Introduction of the bromine atom using bromine in the presence of a catalyst such as iron(III) bromide.
Chlorination: Introduction of the chlorine atom using chlorine gas or a chlorinating agent like sulfuryl chloride.
Methylation: Introduction of the methyl groups using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
3-Bromo-2-chloro-1,4-dimethyl-5-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Further substitution reactions can occur on the benzene ring.
Nucleophilic Aromatic Substitution: The nitro group can be replaced by nucleophiles under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, and nitric acid in the presence of catalysts.
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium hydroxide.
Reduction: Reagents like hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Nucleophilic Aromatic Substitution: Compounds with nucleophiles replacing the nitro group.
Reduction: Amino-substituted benzene derivatives.
科学的研究の応用
3-Bromo-2-chloro-1,4-dimethyl-5-nitrobenzene has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 3-Bromo-2-chloro-1,4-dimethyl-5-nitrobenzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The nitro group, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The bromine and chlorine atoms also play a role in directing the substitution reactions on the benzene ring.
類似化合物との比較
Similar Compounds
3-Bromo-2-chloro-1,4-dimethylbenzene: Lacks the nitro group, making it less reactive in nucleophilic substitution reactions.
3-Bromo-2-chloro-1,4-dimethyl-5-aminobenzene: Contains an amino group instead of a nitro group, making it more reactive in electrophilic substitution reactions.
3-Bromo-2-chloro-1,4-dimethyl-5-methylbenzene: Contains an additional methyl group, affecting its reactivity and steric properties.
Uniqueness
3-Bromo-2-chloro-1,4-dimethyl-5-nitrobenzene is unique due to the presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the benzene ring. This combination of substituents provides a unique reactivity profile, making it valuable in various chemical transformations and applications.
特性
分子式 |
C8H7BrClNO2 |
|---|---|
分子量 |
264.50 g/mol |
IUPAC名 |
3-bromo-2-chloro-1,4-dimethyl-5-nitrobenzene |
InChI |
InChI=1S/C8H7BrClNO2/c1-4-3-6(11(12)13)5(2)7(9)8(4)10/h3H,1-2H3 |
InChIキー |
FJCQAZBSXHEMSR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1Cl)Br)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















